(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one
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Overview
Description
The compound (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and chromenone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of a suitable precursor, such as a hydroxyphenyl ketone, under acidic or basic conditions.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like hydrogen peroxide and methyl iodide, respectively.
Attachment of the side chain: The side chain containing the hydroxy, methyl, and prop-1-en-2-yl groups can be introduced through a series of reactions, including aldol condensation, reduction, and dehydration.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential antioxidant and anti-inflammatory properties. It can be used in assays to investigate its effects on cellular processes and signaling pathways.
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development. It is investigated for its efficacy in treating various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its functional groups allow for further modification to produce a wide range of products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The chromenone core can interact with enzymes and receptors, modulating their activity. The side chain’s structural features contribute to the compound’s overall bioactivity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-one: This compound shares a similar chromenone core but differs in the side chain and functional groups.
Silybin: A flavonolignan with a similar chromenone structure but different substituents and biological activities.
Uniqueness
The compound’s unique combination of hydroxyl, methoxy, and chromenone moieties, along with its specific side chain, distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable molecule for scientific research and industrial applications.
Properties
Molecular Formula |
C27H34O7 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H34O7/c1-15(2)16(9-10-27(3,4)31)11-19-20(29)13-24(33-6)25-21(30)14-23(34-26(19)25)18-8-7-17(28)12-22(18)32-5/h7-8,12-13,16,23,28-29,31H,1,9-11,14H2,2-6H3/t16-,23+/m1/s1 |
InChI Key |
KDADHLPROOOPIC-MWTRTKDXSA-N |
Isomeric SMILES |
CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC |
Canonical SMILES |
CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC |
Origin of Product |
United States |
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